molecular formula C12H14F3N3O3 B2673937 (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034352-69-5

(Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2673937
CAS RN: 2034352-69-5
M. Wt: 305.257
InChI Key: VLATWJRZYFQLHR-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14F3N3O3 and its molecular weight is 305.257. The purity is usually 95%.
BenchChem offers high-quality (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydrofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the potential of related compounds in the synthesis of heterocyclic structures, which are crucial in medicinal chemistry for their biological activities. For instance, studies on the synthesis of nicotinic acid hydrazide derivatives show their antimicrobial and antimycobacterial activities, highlighting the importance of such compounds in drug discovery and development (R.V.Sidhaye et al., 2011).

Crystal Structure and DFT Study

The molecular structure and properties of similar compounds have been investigated through crystallography and DFT studies. These studies provide insights into the physicochemical properties and the molecular electrostatic potential of the compounds, which are valuable in understanding their reactivity and potential applications in various fields, including material science and drug design (P.-Y. Huang et al., 2021).

Antimicrobial Activity

The antimicrobial properties of compounds with similar structural features have been explored, indicating their potential as therapeutic agents. For example, the synthesis of pyrazoline derivatives has shown promising results in in vivo anti-inflammatory and in vitro antibacterial activities, suggesting their applicability in developing new antimicrobial agents (P. Ravula et al., 2016).

Drug-likeness and In Silico Studies

In silico studies on the drug-likeness and microbial investigation of dihydropyrrolone conjugates have demonstrated the potential of these compounds in drug development. Such studies help in predicting the pharmacokinetic properties and therapeutic efficacy of new chemical entities before proceeding with costly and time-consuming experimental studies (K. Pandya et al., 2019).

properties

IUPAC Name

oxolan-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c13-12(14,15)11-16-9(17-21-11)7-3-4-18(6-7)10(19)8-2-1-5-20-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLATWJRZYFQLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.